[(2S,3R)-3-Methyloxolan-2-yl]methanol
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Overview
Description
[(2S,3R)-3-Methyloxolan-2-yl]methanol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-Methyloxolan-2-yl]methanol can be achieved through several methods. One common approach involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde . This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate . The overall yields for these syntheses range from 52–65% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of enantioselective synthesis and the use of robust reaction conditions are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-Methyloxolan-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Alcohol dehydrogenases (ADHs) can catalyze the oxidation of this compound to its corresponding aldehyde or ketone.
Reduction: Ruthenium-catalyzed asymmetric reduction can be used to produce enantiomerically pure alcohols from racemic mixtures.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce enantiomerically pure alcohols.
Scientific Research Applications
[(2S,3R)-3-Methyloxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and chiral intermediates.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-Methyloxolan-2-yl]methanol involves its interaction with specific enzymes and molecular targets. For example, alcohol dehydrogenases catalyze the interconversion between alcohols and aldehydes or ketones by transferring hydride ions . This process is crucial in various metabolic pathways and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid used in the study of excitatory amino acid transporters.
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: An intermediate in the synthesis of 4-aceoxyazetidinone.
Uniqueness
[(2S,3R)-3-Methyloxolan-2-yl]methanol is unique due to its specific chiral configuration and its versatility in various chemical reactions. Its ability to undergo enantioselective synthesis and its role as a chiral building block make it valuable in both research and industrial applications.
Properties
CAS No. |
18689-91-3 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3-methyloxolan-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3 |
InChI Key |
BWDPETMQLDMANN-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H]1CO |
SMILES |
CC1CCOC1CO |
Canonical SMILES |
CC1CCOC1CO |
solubility |
not available |
Origin of Product |
United States |
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